5-(Oxolan-3-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Oxolan-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OTD and has a molecular formula of C6H10N4OS. Its molecular weight is 186.24 g/mol.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds derived from the 1,3,4-thiadiazole core, including those related to "5-(Oxolan-3-yl)-1,3,4-thiadiazol-2-amine," have been synthesized and tested for various biological activities. Schiff bases derived from these compounds have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacteria. Some of these compounds have exhibited cytotoxicity on cancer cell lines, suggesting potential in cancer treatment strategies with minimal cytotoxicity against healthy cells (Gür et al., 2020).
Anticancer Evaluation
A series of derivatives, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have been evaluated for their in vitro anticancer activity against multiple human cancer cell lines. Some of these compounds, particularly the Mannich bases, have shown potent activity, suggesting their potential as anticancer agents (Abdo & Kamel, 2015).
Structural and Interaction Analysis
The nature of noncovalent interactions in derivatives of 1,3,4-thiadiazoles has been quantitatively assessed using crystallography and theoretical analysis. These studies provide insights into the molecular basis for the observed biological activities and can guide the design of new compounds with enhanced efficacy (El-Emam et al., 2020).
Synthesis and Spectral Studies
Research has also focused on the synthesis and characterization of new compounds containing the 1,3,4-thiadiazol-2-amine moiety. These studies not only expand the chemical space of these compounds but also provide valuable information on their physical and chemical properties, which can be crucial for their practical applications (Dani et al., 2013).
Heterocyclic Assemblies for Biological Activity
Novel heterocyclic assemblies containing 1,3,4-thiadiazol-2-amine and other azole rings have been synthesized with the aim of discovering compounds with high biological activity. These efforts highlight the versatility of the 1,3,4-thiadiazol-2-amine scaffold in the creation of multifunctional molecules for potential therapeutic use (Petkevich et al., 2021).
properties
IUPAC Name |
5-(oxolan-3-yl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-1-2-10-3-4/h4H,1-3H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBWQQVBYCWRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxolan-3-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
1250807-26-1 | |
Record name | 5-(oxolan-3-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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